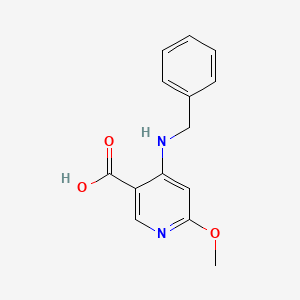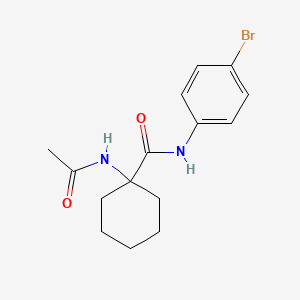![molecular formula C20H28ClNO7 B12459394 4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate](/img/structure/B12459394.png)
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate is a complex organic compound with a molecular formula of C20H28ClNO7 It is known for its unique structure, which includes a cyclohepta[c]pyrrolium core substituted with diethoxy, dimethyl, and tetrahydrofuran-2-ylmethyl groups
準備方法
The synthesis of 4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate involves multiple steps, typically starting with the preparation of the cyclohepta[c]pyrrolium core. The synthetic route may include:
Formation of the Cyclohepta[c]pyrrolium Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of diethoxy and dimethyl groups through nucleophilic substitution reactions.
Addition of Tetrahydrofuran-2-ylmethyl Group: This step involves the addition of the tetrahydrofuran-2-ylmethyl group to the core structure.
Formation of Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the compound with perchloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate can be compared with similar compounds, such as:
4,8-Diethoxy-1,3-dimethyl-2-(oxolan-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate: Similar structure but with different substituents, leading to variations in reactivity and applications.
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydro-2-furanylmethyl)cyclohepta[c]pyrrolium perchlorate: Another closely related compound with slight structural differences.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C20H28ClNO7 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
4,8-diethoxy-1,3-dimethyl-2-(oxolan-2-ylmethyl)cyclohepta[c]pyrrol-2-ium;perchlorate |
InChI |
InChI=1S/C20H28NO3.ClHO4/c1-5-22-17-10-7-11-18(23-6-2)20-15(4)21(14(3)19(17)20)13-16-9-8-12-24-16;2-1(3,4)5/h7,10-11,16H,5-6,8-9,12-13H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
GAUGGMKZPAVUHN-UHFFFAOYSA-M |
正規SMILES |
CCOC1=C2C(=[N+](C(=C2C(=CC=C1)OCC)C)CC3CCCO3)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12459314.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12459321.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12459325.png)
![6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B12459330.png)
![N'-[(3,5-dinitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12459334.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12459342.png)
![2-[4-(2,6-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12459344.png)
![4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12459354.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide](/img/structure/B12459362.png)
![7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12459373.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459380.png)

![4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol](/img/structure/B12459390.png)
